Product packaging for 5-(2,4,6-Trifluorophenyl)pyridin-2-amine(Cat. No.:CAS No. 1249522-49-3)

5-(2,4,6-Trifluorophenyl)pyridin-2-amine

Cat. No.: B6329838
CAS No.: 1249522-49-3
M. Wt: 224.18 g/mol
InChI Key: AZTAIHCRJJIYME-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H7F3N2 and a molecular weight of 224.18 g/mol . This pyridine derivative is characterized by a 2-aminopyridine scaffold substituted with a 2,4,6-trifluorophenyl group, a structure that suggests potential utility in various scientific research fields. Compounds featuring this core structure are often investigated in medicinal chemistry and drug discovery for their potential as building blocks for active pharmaceutical ingredients, particularly due to the presence of the fluorine atoms which can influence a molecule's lipophilicity, metabolic stability, and binding affinity . The specific research applications and mechanism of action for this compound are areas for scientific investigation. Researchers are encouraged to explore its properties in their specific experimental contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3N2 B6329838 5-(2,4,6-Trifluorophenyl)pyridin-2-amine CAS No. 1249522-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2/c12-7-3-8(13)11(9(14)4-7)6-1-2-10(15)16-5-6/h1-5H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTAIHCRJJIYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2,4,6 Trifluorophenyl Pyridin 2 Amine and Analogues

Retrosynthetic Analysis and Key Precursor Synthesis

A common retrosynthetic approach for 5-(2,4,6-Trifluorophenyl)pyridin-2-amine involves disconnecting the bond between the pyridine (B92270) ring and the trifluorophenyl ring. researchgate.netyoutube.comyoutube.comyoutube.com This leads to two primary building blocks: a 2,4,6-trifluorophenyl precursor and a 5-functionalized pyridin-2-amine.

The 2,4,6-trifluorophenyl moiety is typically introduced using a corresponding organometallic reagent or a boronic acid derivative. 2,4,6-Trifluorophenylboronic acid is a key reagent in this context. sigmaaldrich.comchemimpex.com Its synthesis often starts from 1-bromo-3,4,5-trifluorobenzene. orgsyn.org A common method involves a Grignard reaction followed by borylation. Alternatively, a lithiation-borylation strategy can be employed, where 2,4,6-trifluorobenzene is directly lithiated and then treated with a borate (B1201080) ester.

Grignard Reaction: 1-Bromo-3,4,5-trifluorobenzene can be reacted with magnesium to form the corresponding Grignard reagent, which is then quenched with trimethyl borate and subsequently hydrolyzed to yield 2,4,6-trifluorophenylboronic acid.

Lithiation-Borylation: Direct lithiation of 2,4,6-trifluorobenzene with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with trimethyl borate, provides the boronic ester which upon hydrolysis gives the desired boronic acid.

These building blocks are crucial for subsequent cross-coupling reactions.

The pyridin-2-amine scaffold required for the synthesis is often a 5-halo-pyridin-2-amine, such as 2-amino-5-bromopyridine (B118841). chemicalbook.comorgsyn.org Several methods exist for the preparation of this key intermediate:

Direct Bromination: 2-Aminopyridine (B139424) can be directly brominated using bromine in acetic acid. orgsyn.org This method, however, can sometimes lead to the formation of di-brominated byproducts.

N-Acylation followed by Bromination: To improve selectivity, 2-aminopyridine can first be protected by N-acylation, followed by bromination and subsequent deprotection (hydrolysis) to yield 2-amino-5-bromopyridine. researchgate.net

Alternative Brominating Agents: Phenyltrimethylammonium tribromide has been used as a brominating agent for 2-aminopyridine in solvents like chloroform (B151607) or methylene (B1212753) chloride, reportedly reducing the formation of byproducts. google.compatsnap.com

Reduction of Nitro-pyridines: 5-Bromo-2-nitropyridine can be reduced to 2-amino-5-bromopyridine using reagents like palladium on carbon (Pd/C) with a hydrogen source. chemicalbook.com

The choice of method depends on the desired scale and purity of the final product.

Direct and Convergent Synthetic Routes

With the key precursors in hand, the final assembly of this compound is typically achieved through modern cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.govresearchgate.net In the synthesis of the target compound, this reaction involves the palladium-catalyzed coupling of a 2,4,6-trifluorophenylboronic acid or its ester with a 5-halopyridin-2-amine.

The general reaction is as follows: 2,4,6-Trifluorophenyl-B(OR)₂ + 5-Halo-pyridin-2-amine --(Pd catalyst, Base)--> this compound

Despite its utility, the Suzuki-Miyaura coupling of heavily fluorinated boronic acids like 2,4,6-trifluorophenylboronic acid can be challenging, particularly with less reactive aryl chlorides. The electron-withdrawing nature of the fluorine atoms can affect the reactivity. However, with appropriate choice of catalyst, ligands, and reaction conditions, this method provides a convergent and efficient route to the desired product. nih.govnih.govresearchgate.netclaremont.edu

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl Halide Boronic Acid/Ester Catalyst Ligand Base Solvent Yield Reference
5-Bromopyrimidine 2-Pyridylboronate Pd₂(dba)₃ 1 KF Dioxane 91% nih.gov
4-Bromoanisole 2-Pyridylboronate Pd₂(dba)₃ 1 KF Dioxane 74% nih.gov
Pyridine-2-sulfonyl fluoride (B91410) 2-Thiopheneboronic acid pinacol (B44631) ester Pd(dppf)Cl₂ - Na₃PO₄ Dioxane/H₂O - researchgate.net

Note: This table provides examples of related Suzuki-Miyaura couplings to illustrate typical reaction components and is not a direct synthesis of the title compound.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net While typically used to couple amines with aryl halides, variations of this methodology can be envisioned for the synthesis of 5-aryl-pyridin-2-amines. For instance, if a suitable 5-amino-2-(2,4,6-trifluorophenyl)pyridine precursor were available, a Buchwald-Hartwig type reaction could be employed to introduce the amino group.

This palladium-catalyzed reaction generally involves an aryl halide, an amine, a base, and a phosphine (B1218219) ligand. wikipedia.orgnih.govnih.gov The development of various generations of catalyst systems has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

Table 2: Buchwald-Hartwig Amination Examples

Aryl Halide Amine Catalyst Ligand Base Solvent Yield Reference
Aryl Bromides Various Amines Dichlorobis(triphenylphosphine)Pd(II) Xantphos Sodium tert-butoxide Toluene 27-82% nih.gov
2-Bromopyridines Volatile Amines Pd(OAc)₂ 1,3-Bis(diphenylphosphino)propane (dppp) Sodium tert-butoxide Toluene 55-98% researchgate.net

Note: This table illustrates the general conditions for Buchwald-Hartwig amination and does not represent a direct synthesis of the title compound.

Nucleophilic aromatic substitution (SNAr) offers a direct method for functionalizing aromatic rings, particularly those that are electron-deficient. thieme-connect.comresearchgate.net The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.org

In the context of synthesizing the target compound, an SNAr reaction could potentially be employed. For example, a pyridine ring activated with a suitable leaving group at the 5-position could react with a 2,4,6-trifluorophenyl nucleophile. More commonly, SNAr is used to introduce heteroatom nucleophiles onto the pyridine ring. thieme-connect.comthieme-connect.de Recent advancements have even demonstrated the use of ruthenium(II) catalysts to enable SNAr reactions on aminopyridines. thieme-connect.comthieme-connect.de While perhaps less common for the direct C-C bond formation in this specific case, SNAr remains a valuable tool in the synthesis of functionalized pyridines.

Catalytic Approaches in Synthesis

Catalytic methods are central to the efficient synthesis of 5-arylpyridin-2-amines, offering advantages in terms of yield, selectivity, and functional group tolerance. Palladium and copper catalysts are prominently featured in these transformations, while metal-free and organocatalytic approaches are emerging as sustainable alternatives.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of this compound and its analogues. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most widely employed palladium-catalyzed methods in this context.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between a pyridine ring and an aryl group. libretexts.orgnih.gov This reaction typically involves the coupling of a halopyridine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a 5-halopyridin-2-amine with (2,4,6-trifluorophenyl)boronic acid. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. A variety of aryl- and heteroaryl chlorides can be coupled using this method. nih.gov The reaction is known for its tolerance of a wide range of functional groups. libretexts.org

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org In the synthesis of the target molecule, this could involve the reaction of 5-(2,4,6-trifluorophenyl)bromopyridine with an amino group equivalent. The reaction is known for its broad substrate scope, allowing the coupling of various amines with aryl halides. nih.gov The development of sterically hindered phosphine ligands has been crucial for the success of this reaction, enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org

A combination of these two powerful reactions can be conceptualized in a sequential manner. For instance, a Suzuki-Miyaura coupling could first be used to introduce the 2,4,6-trifluorophenyl group at the 5-position of the pyridine ring, followed by a Buchwald-Hartwig amination to install the amino group at the 2-position. Researchers have also explored aminative Suzuki-Miyaura coupling, which combines elements of both reactions to form diaryl amines from aryl halides and boronic acids in a single step. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Synthetic Routes

Reaction Bond Formed Key Reactants Catalyst System Advantages
Suzuki-Miyaura Coupling C-C Halopyridine, Arylboronic acid Pd catalyst, Base High functional group tolerance, readily available starting materials. libretexts.orgnih.gov
Buchwald-Hartwig Amination C-N Aryl halide, Amine Pd catalyst, Ligand, Base Broad substrate scope, applicable to various amines. wikipedia.orgnih.gov

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective alternative to palladium-catalyzed methods for the synthesis of aryl amines and ethers. wikipedia.org

The Ullmann condensation involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the context of synthesizing 5-arylpyridin-2-amines, this would typically involve the coupling of a 5-halopyridine with an amine in the presence of a copper catalyst. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The use of ligands, such as diamines and acetylacetonates, can improve the solubility and reactivity of the copper catalyst. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation that focuses on the formation of C-N bonds. wikipedia.org

Recent developments have focused on making these reactions more practical and environmentally friendly. For instance, the use of copper nanoparticles as catalysts has been explored to facilitate these couplings. mdpi.com Additionally, methods for copper-catalyzed C-N cross-coupling have been developed that proceed under milder conditions, expanding the applicability of this chemistry. researchgate.net

Table 2: Key Features of Copper-Catalyzed Synthetic Routes

Reaction Key Reactants Catalyst Typical Conditions
Ullmann Condensation Aryl halide, Amine Copper (or Cu salts) High temperatures, polar solvents. wikipedia.org
Goldberg Reaction Aryl halide, Amine Copper iodide, Ligand Milder conditions compared to traditional Ullmann. wikipedia.org

Metal-Free and Organocatalytic Synthesis

In a push towards more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches for the synthesis of substituted pyridines have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

One approach involves the cycloaddition of enaminones to propyne (B1212725) iminium salts , which provides a metal-free pathway to 2,4,5-trisubstituted pyridines. researchgate.net This method relies on the inherent reactivity of the starting materials to construct the pyridine ring. Another strategy is the iodine-initiated reaction of methyl aryl ketones with amines under neat heating conditions to produce 2,4,6-trisubstituted pyridines. researchgate.net

Organocatalysis offers another avenue for the metal-free synthesis of pyridines. For example, a formal (3+3) cycloaddition reaction of enamines with unsaturated aldehydes or ketones, catalyzed by an organic molecule, can be used to produce a variety of substituted pyridines. acs.org This approach has been shown to be scalable and effective for the synthesis of complex pyridine-containing molecules.

Furthermore, direct C-H functionalization of pyridines using photochemical and organocatalytic methods has been reported. acs.org These reactions allow for the introduction of substituents onto the pyridine ring without the need for pre-functionalized starting materials, representing a highly atom-economical approach.

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce reaction times, and enable the construction of complex molecular architectures in a more streamlined fashion, advanced synthetic techniques such as microwave-assisted synthesis and multi-component reactions are increasingly being employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. youngin.com This technique has been successfully applied to various steps in the synthesis of substituted pyridines.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. acsgcipr.org MCRs are particularly well-suited for the synthesis of heterocyclic compounds like pyridines, as they allow for the rapid construction of the ring system with diverse substitution patterns.

Several classical MCRs, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis , provide access to substituted pyridines from simple acyclic precursors. acsgcipr.org These reactions typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. Modern variations of these reactions often employ catalysts and advanced techniques to improve their efficiency and scope. For example, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Another approach involves an acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines using ketones, aldehydes, and a nitrogen source under microwave irradiation. nih.gov These one-pot procedures offer a streamlined and atom-economical route to highly functionalized pyridines. psu.edu

Continuous Flow and Scalable Synthesis Methods

The industrial production of specialized chemical compounds like this compound necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also amenable to safe, continuous, and scalable manufacturing. Continuous flow chemistry and other scalable synthesis methods offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for automation. This section explores potential continuous flow and scalable approaches for the synthesis of this compound and its analogues, drawing upon established palladium-catalyzed cross-coupling reactions that are well-suited for such applications.

The synthesis of 5-aryl-2-aminopyridines can be logically approached through key bond-forming strategies, primarily the formation of the carbon-carbon (C-C) bond between the pyridine and phenyl rings, and the carbon-nitrogen (C-N) bond for the introduction of the amino group. Two of the most powerful and versatile methods for these transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, both of which have been successfully adapted to continuous flow systems.

A plausible and efficient continuous flow synthesis of this compound could be envisioned through a two-step sequence. The initial step would involve a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl scaffold. This could be followed by a continuous flow amination step to introduce the required amino group.

Step 1: Continuous Flow Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters, catalyzed by a palladium complex. Its adaptation to continuous flow has been extensively studied and offers a robust method for producing aryl-substituted pyridines. researchgate.netvapourtec.commdpi.comthieme-connect.com

In a hypothetical continuous flow setup for the synthesis of a key intermediate, a solution of 5-bromo-2-halopyridine and 2,4,6-trifluorophenylboronic acid, along with a suitable base and a homogeneous or heterogeneous palladium catalyst, would be pumped through a heated microreactor or a packed-bed reactor. vapourtec.commdpi.com The use of a heterogeneous catalyst, such as palladium on a solid support, is particularly advantageous for continuous flow processes as it simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture. vapourtec.com

Key parameters that would require optimization include the choice of catalyst, solvent, base, temperature, and residence time. For instance, Pd(PPh₃)₄ has been used as a catalyst in similar continuous flow Suzuki-Miyaura reactions, achieving good yields with residence times of around 23 minutes. researchgate.netthieme-connect.com The solvent system is crucial for ensuring the homogeneity of the reaction mixture to prevent clogging of the flow reactor. thieme-connect.com Mixtures of organic solvents and water are often employed. mdpi.comthieme-connect.com

The table below outlines hypothetical reaction conditions for the continuous flow Suzuki-Miyaura coupling to produce the 5-(2,4,6-Trifluorophenyl)pyridine intermediate.

ParameterConditionRationale
Reactants 5-Bromo-2-chloropyridine, (2,4,6-Trifluorophenyl)boronic acidReadily available starting materials for Suzuki coupling. The differential reactivity of the halogens allows for selective coupling at the 5-position.
Catalyst Pd/C (heterogeneous) or Pd(PPh₃)₄ (homogeneous)Heterogeneous catalysts are preferred for ease of separation in flow systems. vapourtec.com Homogeneous catalysts can offer higher activity. researchgate.netthieme-connect.com
Base K₂CO₃ or KOHInorganic bases are commonly used and effective in Suzuki reactions. mdpi.comthieme-connect.com
Solvent Dioxane/H₂O or Toluene/H₂OSolvent mixtures ensure solubility of both organic and inorganic reagents. mdpi.comthieme-connect.com
Temperature 90-150 °CElevated temperatures are often required to drive the reaction to completion. vapourtec.comthieme-connect.com
Residence Time 2.5-25 minutesOptimized to achieve high conversion without significant byproduct formation. researchgate.netvapourtec.comthieme-connect.com
Flow Rate 0.1-1.0 mL/minDictates the residence time within the reactor. vapourtec.com

Step 2: Continuous Flow Buchwald-Hartwig Amination

Following the successful synthesis of the 5-(2,4,6-trifluorophenyl)pyridine intermediate, the amino group can be introduced at the 2-position via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. The adaptation of this reaction to continuous flow has been a subject of significant research interest, aiming for safer and more scalable production of aminopyridine derivatives. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov

In a continuous flow setup, the 2-chloro-5-(2,4,6-trifluorophenyl)pyridine intermediate would be reacted with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky phosphine ligands often being employed. researchgate.net The use of volatile amines in sealed-tube reactions has been shown to be practical for batch processes and could be adapted for a closed-loop continuous flow system. nih.gov

Recent advances have also demonstrated the utility of resonant acoustic mixing (RAM) as a scalable, solvent-free method for Buchwald-Hartwig aminations, which could be integrated into a semi-continuous or continuous manufacturing process. chemrxiv.orgchemrxiv.org

The table below presents hypothetical conditions for the continuous flow Buchwald-Hartwig amination to yield the final product.

ParameterConditionRationale
Reactants 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine, Ammonia source (e.g., NH₃ gas, aqueous ammonia) or protected amineIntroduction of the amino group at the 2-position.
Catalyst Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, P(t-Bu)₃)A common and effective catalytic system for Buchwald-Hartwig amination. chemrxiv.orgresearchgate.net
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases are typically required.
Solvent Toluene or THFAnhydrous, aprotic solvents are generally used.
Temperature 80-120 °CTo facilitate the catalytic cycle.
Residence Time 10-60 minutesDependent on catalyst loading and reaction temperature.
Flow Rate 0.1-0.5 mL/minTo ensure sufficient reaction time.

Reaction Mechanisms and Kinetic Studies Involving 5 2,4,6 Trifluorophenyl Pyridin 2 Amine

Mechanistic Pathways of Key Bond-Forming Reactions

The synthesis of 5-(2,4,6-trifluorophenyl)pyridin-2-amine and its subsequent reactions to form more complex molecules primarily involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the cornerstone methodologies for forging these bonds.

C-C Coupling: The Suzuki-Miyaura Reaction

The formation of the C-C bond between the pyridine (B92270) ring and the trifluorophenyl group in this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu

The generally accepted catalytic cycle for the Suzuki reaction involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-aminopyridine), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex. libretexts.orgharvard.edu

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 2,4,6-trifluorophenyl group) to the Pd(II) complex, replacing the halide. wikipedia.org The precise mechanism of transmetalation is still a subject of study, but it is a critical step in the catalytic cycle. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex (the pyridinyl and trifluorophenyl groups) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edunobelprize.org

The reaction is illustrated in the following table:

StepDescriptionReactantsProducts
1Oxidative Addition5-Bromo-2-aminopyridine, Pd(0) catalystAryl-Pd(II)-halide complex
2TransmetalationAryl-Pd(II)-halide complex, (2,4,6-Trifluorophenyl)boronic acid, BaseDiaryl-Pd(II) complex
3Reductive EliminationDiaryl-Pd(II) complexThis compound, Pd(0) catalyst

C-N Coupling: The Buchwald-Hartwig Amination

For reactions where the amine group of this compound acts as a nucleophile to form a new C-N bond with an aryl halide, the Buchwald-Hartwig amination is the key transformation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.orgrsc.org

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki reaction: wikipedia.orglibretexts.orgnumberanalytics.com

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex. This step is often rate-determining. numberanalytics.comnih.gov

Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex. wikipedia.orgnih.gov

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. numberanalytics.comnih.gov

Challenges in the C-N coupling of 2-aminopyridines can arise from the potential for the pyridine nitrogen and the amino group to chelate the palladium catalyst, which can hinder the reaction. nih.gov

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and additives.

Catalyst Ligands: Phosphine (B1218219) ligands are essential components of the catalyst system. reddit.com They stabilize the palladium catalyst, prevent its precipitation as inactive palladium black, and modulate its reactivity. reddit.comnih.gov Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), have been shown to be highly effective in promoting both Suzuki and Buchwald-Hartwig reactions, especially with challenging substrates like heteroaryl chlorides and aminopyridines. nih.govnih.gov These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The use of bidentate phosphine ligands like BINAP and DPPF has also been shown to improve reaction rates and yields in Buchwald-Hartwig aminations by preventing the formation of unreactive palladium dimers. wikipedia.org

Additives: Additives can play several roles in these reactions. In Suzuki couplings, a base is required to activate the boronic acid for transmetalation. organic-chemistry.org The choice of base can significantly impact the reaction outcome. acs.org In some cases, fluoride (B91410) additives like CsF can promote cross-coupling reactions involving organosilanes. nih.govcapes.gov.br Additives can also accelerate the reaction by other means; for instance, certain styrenes with electron-withdrawing groups have been found to accelerate nickel-catalyzed Negishi cross-couplings. acs.org

Investigation of Nucleophilic Reactivity of the Amine Group

The 2-aminopyridine (B139424) moiety possesses two nucleophilic centers: the exocyclic amino group and the endocyclic pyridine nitrogen. sioc-journal.cn The reactivity of the amine group in this compound is influenced by both electronic and steric factors. The electron-withdrawing nature of the trifluorophenyl group is expected to decrease the basicity and nucleophilicity of the pyridine nitrogen and, to a lesser extent, the exocyclic amine.

In many reactions, the exocyclic amino group is the more potent nucleophile, readily participating in reactions like acylation, sulfonylation, and C-N cross-coupling. However, the endocyclic nitrogen can also react, particularly in cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cn The chemoselectivity between N-arylation at the exocyclic amine versus the endocyclic pyridine nitrogen can be controlled by the reaction conditions and the nature of the electrophile. acs.org For instance, in reactions with arynes, 2-aminopyridine derivatives can undergo chemoselective N-arylation on the exocyclic amine. acs.org

Kinetic Profiling of Synthetic Transformations

Detailed kinetic studies on reactions involving this compound are not extensively reported. However, kinetic profiling of analogous Suzuki and Buchwald-Hartwig reactions provides valuable insights.

For Suzuki reactions, kinetic studies have helped to elucidate the rate-determining step, which can vary depending on the specific substrates and conditions. acs.orgmdpi.com In many cases, the oxidative addition step is rate-limiting. libretexts.org Kinetic analysis can also reveal the influence of catalyst concentration, temperature, and reactant concentrations on the reaction rate. mdpi.com

Similarly, kinetic studies of the Buchwald-Hartwig amination have shown that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. nih.govmit.edu Kinetic experiments have also revealed complex dependencies on the concentrations of the amine and aryl halide, sometimes showing an inverse relationship, which points to intricate mechanistic details. mit.edu

A hypothetical kinetic profile for the synthesis of this compound via a Suzuki coupling could be represented as follows:

ParameterValueInfluence on Reaction Rate
Catalyst Loading0.5 - 2 mol%Generally, a higher loading increases the rate, but can lead to side reactions.
Temperature80 - 120 °CHigher temperatures typically increase the rate, but can cause catalyst decomposition.
Base Concentration2 - 3 equivalentsSufficient base is crucial for transmetalation; excess may not always be beneficial.

Influence of Fluorination on Reaction Selectivity and Rate

The presence of the 2,4,6-trifluorophenyl group has a significant impact on the reactivity of this compound.

Electronic Effects: Fluorine is a highly electronegative atom, and the three fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This has several consequences:

Increased Electrophilicity of the Aryl Partner: In the context of a Suzuki coupling where the trifluorophenyl group is introduced via a boronic acid, the electron-withdrawing fluorine atoms on the corresponding aryl halide electrophile would accelerate the oxidative addition step. nih.gov Studies have shown that electron-withdrawing groups on the electrophile generally accelerate the transmetalation process in palladium-catalyzed cross-couplings. nih.gov

Decreased Nucleophilicity of the Amine: The electron-withdrawing effect of the trifluorophenyl group is transmitted through the pyridine ring to the 2-amino group, reducing its nucleophilicity. This can make subsequent C-N coupling reactions more challenging, potentially requiring more forcing conditions or highly active catalyst systems.

Effect on C-F Bond Activation: While generally stable, C-F bonds on highly fluorinated aromatics can be activated under certain catalytic conditions, although this is less common in standard cross-coupling reactions. mdpi.com

Steric Effects: The fluorine atoms at the ortho positions (2- and 6-) of the phenyl ring create steric hindrance around the C-C bond connecting the two rings. This steric bulk can influence the conformation of the molecule and may affect the rate of reactions involving nearby functional groups.

The following table summarizes the expected influence of the trifluorophenyl group on key reaction parameters:

Reaction StepInfluencing FactorExpected EffectRationale
Oxidative Addition (Suzuki)Electron-withdrawing fluorine atoms on the aryl halideRate AccelerationIncreased electrophilicity of the carbon-halogen bond. nih.gov
Transmetalation (Suzuki)Electron-withdrawing groups on the electrophileRate AccelerationFavors the transfer of the organic group from boron to palladium. nih.gov
C-N Coupling (Buchwald-Hartwig)Reduced nucleophilicity of the amine groupRate DecelerationThe electron-withdrawing trifluorophenyl group deactivates the amine.
Reductive EliminationSteric hindrance from ortho-fluorinesPotential Rate DecelerationIncreased steric bulk can hinder the formation of the new bond.

Derivatization Chemistry of 5 2,4,6 Trifluorophenyl Pyridin 2 Amine

Functionalization at the Pyridin-2-amine Nitrogen

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group facilitates its reaction with a variety of acylating and sulfonylating agents.

Acylation: The reaction of 5-(2,4,6-trifluorophenyl)pyridin-2-amine with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding N-acyl derivatives. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. The resulting amides are important intermediates in medicinal chemistry. For instance, ruthenium(II) catalysis has been employed for the C-H acylation of N-aryl-2-aminopyridines with carboxylic acids. rsc.org

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the primary amine with sulfonyl chlorides. For example, the reaction with pyridine-2-sulfonyl chloride, generated in situ from sodium 2-pyridinesulfinate and N-chlorosuccinimide, in the presence of pyridine as a base, would yield the corresponding N-(pyridin-2-yl)sulfonyl derivative. chemicalbook.com This class of compounds is of significant interest in the development of therapeutic agents.

Alkylation and Reductive Amination Strategies

The introduction of alkyl groups at the amino nitrogen can be achieved through direct alkylation or reductive amination.

Alkylation: N-monoalkylation of aminopyridines can be accomplished using a carboxylic acid and sodium borohydride (B1222165) in a solvent like THF, which provides the alkylaminopyridine under mild conditions. researchgate.net Transition metal-catalyzed methods, such as the rhodium-catalyzed cross-coupling of N-aryl-2-aminopyridines with diazo compounds, also provide a route to alkylated products. rsc.org Furthermore, the Goldberg reaction allows for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and secondary formamides, with subsequent in situ methanolysis or hydrolysis of the intermediate. mdpi.com

Reductive Amination: A two-step process involving the formation of an imine followed by its reduction provides a versatile method for N-alkylation. The reaction of this compound with an aldehyde or ketone forms an imine intermediate, which is then reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride or sodium cyanoborohydride. This strategy is widely used for the synthesis of more complex amine derivatives.

Formation of Imine and Enamine Derivatives

Imine Formation: The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines are valuable intermediates for further synthetic transformations.

Enamine Derivatives: While primary amines react with carbonyl compounds to form imines, the formation of stable enamine derivatives from this compound is less common. The tautomeric equilibrium generally favors the imine form. However, under specific conditions, enamines can be formed, particularly with β-dicarbonyl compounds.

Carbamide and Carbonate Derivatives

Carbamide (Urea) Derivatives: The synthesis of urea (B33335) derivatives can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. commonorganicchemistry.com Alternatively, reaction with a carbamoyl (B1232498) chloride or a reagent like carbonyldiimidazole (CDI) followed by the addition of another amine can produce unsymmetrical ureas. commonorganicchemistry.comorganic-chemistry.org The reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, also provides a versatile route to monosubstituted ureas. bioorganic-chemistry.com These urea derivatives are of interest due to their presence in many biologically active molecules. nih.govnih.gov

Carbonate Derivatives: While direct formation of a carbonate at the amine nitrogen is not typical, carbamate (B1207046) derivatives are readily synthesized. Reaction of the amine with a chloroformate in the presence of a base yields the corresponding carbamate. These carbamates can be key intermediates in organic synthesis. nih.govnih.govrsc.orgorganic-chemistry.orgorganic-chemistry.org For example, 2-aminopyrimidine (B69317) carbamates have been synthesized as potent inhibitors of Lck. nih.gov

Functionalization on the Pyridine Ring System

The pyridine ring is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the activating amino group at the C2 position directs electrophiles to the C3 and C5 positions. The bulky and electron-withdrawing 2,4,6-trifluorophenyl group at C5 would likely hinder attack at this position. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially at the C3 position. The nitration of 2-aminopyridine (B139424), for instance, can yield 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.orgguidechem.comgoogle.comnjit.edu Halogenation of pyridines can be challenging but has been achieved using specialized reagents. nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic attack on the pyridine ring is favored at the C2, C4, and C6 positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. stackexchange.commatanginicollege.ac.in In this compound, the C2 and C6 positions are adjacent to the ring nitrogen. The C2 position is already substituted with the amino group. While direct displacement of the amino group is unlikely, reactions at other positions are possible if a suitable leaving group is present. Ruthenium(II) catalysts have been shown to enable SNAr reactions of aminopyridines with amines as nucleophiles. thieme-connect.com

Functionalization on the 2,4,6-Trifluorophenyl Moiety

The fluorine atoms on the 2,4,6-trifluorophenyl ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the attached pyridyl ring enhances the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. Reactions with nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of one or more fluorine atoms, providing a route to a variety of substituted derivatives. This type of reaction is a powerful tool for modifying the properties of the molecule. nih.govlibretexts.org

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a diverse range of analogs aimed at exploring structure-activity relationships (SAR). The primary objective of such studies is to systematically modify different parts of the molecule to understand how these changes influence its biological activity. This understanding is crucial for optimizing lead compounds to enhance potency, selectivity, and other pharmacologically relevant properties. The main points of derivatization on this scaffold are the 2-amino group, the pyridine core, and the 2,4,6-trifluorophenyl ring.

Modifications of the 2-Amino Group

The 2-amino group is a key site for derivatization. Its basicity and nucleophilicity allow for a wide variety of chemical transformations. SAR studies often involve replacing or substituting this group to probe its role in target binding, particularly its hydrogen bonding capacity.

Research on analogous 3,5-diaryl-2-aminopyridines has shown that modifications to the 2-amino group can lead to a significant loss of antimalarial activity, suggesting it is a critical pharmacophoric feature. nih.gov However, in other contexts, derivatization can be beneficial. For instance, acylation or sulfonylation of the amino group can introduce new substituents that may access additional binding pockets in a target protein. The synthesis of N-acyl or N-sulfonyl derivatives can be readily achieved by reacting the parent amine with the corresponding acyl chlorides or sulfonyl chlorides under basic conditions.

Another common strategy is the formation of Schiff bases through condensation with various aldehydes. researchgate.net This introduces a diverse range of arylmethylene groups at the 2-amino position, allowing for an exploration of how different electronic and steric properties on the appended aryl ring affect biological activity. A series of 5-substituted (arylmethylene) pyridin-2-amine derivatives were synthesized by condensing 5-substituted pyridyl-2-amines with aromatic aldehydes to explore their antibacterial potential. researchgate.net

Modifications of the Pyridine Core

One approach is to replace the pyridine core with other heterocyclic systems. For example, in studies on antimalarial 3,5-diaryl-2-aminopyridines, replacing the pyridine core with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity. nih.gov This bioisosteric replacement strategy can lead to improved properties while maintaining the key binding interactions.

Introduction of additional substituents onto the pyridine ring is another key strategy. The synthesis of pyridine derivatives with various substituents, such as cyano, methylamino, or isothiocyanato groups, has been explored to create novel bioactive compounds. nih.gov For example, the enaminonitrile pyridine derivative, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, was synthesized through a multi-component reaction and subsequently used as a starting material for further derivatization. nih.gov

Modifications of the 5-(2,4,6-Trifluorophenyl) Ring

The 2,4,6-trifluorophenyl group at the 5-position of the pyridine ring is a significant contributor to the molecule's properties. The fluorine atoms can influence lipophilicity, metabolic stability, and binding interactions through hydrogen bonding or dipole interactions.

SAR studies on this moiety involve altering the substitution pattern on the phenyl ring. This can include changing the number and position of the fluorine atoms or replacing them with other electron-withdrawing or electron-donating groups. For example, in a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the effect of various substituents on the phenyl ring was investigated to determine their impact on FOXM1 inhibition. nih.gov The results indicated that the electronic nature of the substituents played a crucial role in the anti-proliferative activity. nih.gov

The synthesis of such analogs typically involves Suzuki or other cross-coupling reactions between a 5-halopyridin-2-amine and an appropriately substituted phenylboronic acid or a related organometallic reagent. This synthetic route allows for the introduction of a wide variety of substituted phenyl rings at the 5-position.

Illustrative SAR Data

The following tables provide examples of how systematic structural modifications can influence biological activity in related pyridine-containing compounds.

Table 1: SAR of 3,5-Diaryl-2-aminopyrazine Analogs Against P. falciparum

This table illustrates the effect of modifying the substituent on one of the aryl rings in a 3,5-diaryl-2-aminopyrazine scaffold, which is an analog of the 2-aminopyridine core. The data is based on findings from studies on novel antimalarial agents. nih.gov

Compound IDR-Group on Phenyl RingIC₅₀ (K1 strain, nM)IC₅₀ (NF54 strain, nM)
Analog 1 4-CF₃8.410
Analog 2 4-Cl1518
Analog 3 4-F2225
Analog 4 H9488

Data is illustrative and derived from related series. nih.gov

Table 2: SAR of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Analogs as FOXM1 Inhibitors

This table shows the impact of substituents on the N-phenyl ring on the anti-proliferative activity in breast cancer cell lines. This demonstrates how electronic effects on a peripheral phenyl ring can modulate activity. nih.gov

Compound IDSubstituent on N-phenyl ringCell Viability (MCF-7, % at 10 µM)
FDI-6 4-F48.3
Analog 5 4-Cl55.2
Analog 6 4-Br49.8
Analog 7 4-I58.7
Analog 8 4-CH₃85.1

Data is illustrative and derived from related series. nih.gov

These examples underscore the systematic approach required for SAR studies. By synthesizing and testing a carefully designed series of analogs, researchers can build a comprehensive understanding of the structural requirements for biological activity, paving the way for the development of more effective and specific therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 5 2,4,6 Trifluorophenyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for identifying the primary structural framework of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine. Each spectrum provides a unique and complementary piece of the structural puzzle.

¹H NMR: The proton NMR spectrum reveals the number and type of hydrogen environments. For the title compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the trifluorophenyl ring, and the amine group. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) allow for the assignment of each proton.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. rsc.org The chemical shifts are sensitive to the electronic environment, distinguishing between sp² carbons of the aromatic rings and any sp³ carbons in derivatives. The presence of fluorine atoms significantly influences the chemical shifts of adjacent carbons, often resulting in complex splitting patterns due to C-F coupling. fluorine1.ru

¹⁹F NMR: Given the trifluorophenyl group, ¹⁹F NMR is a particularly powerful tool. ed.ac.uk It provides direct information about the fluorine atoms. The chemical shifts and coupling constants between the fluorine atoms (JFF) and between fluorine and adjacent protons (JHF) or carbons (JCF) are highly characteristic and confirm the substitution pattern on the phenyl ring. fluorine1.rursc.org The introduction of fluorine atoms can significantly impact the biological activity and metabolic stability of molecules. fluorine1.ru

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.10dJ ≈ 2.0 HzPyridine H-6
~7.70ddJ ≈ 8.5, 2.5 HzPyridine H-4
~6.80tJ(H,F) ≈ 8.5 HzPhenyl H-3', H-5'
~6.50dJ ≈ 8.5 HzPyridine H-3
~4.50br sNH₂
¹³C ~161.0t¹J(C,F) ≈ 250 HzPhenyl C-2', C-4', C-6'
~158.0sPyridine C-2
~148.0sPyridine C-6
~137.0dPyridine C-4
~125.0sPyridine C-5
~112.0t²J(C,F) ≈ 25 HzPhenyl C-3', C-5'
~108.0sPyridine C-3
~105.0t²J(C,F) ≈ 25 HzPhenyl C-1'
¹⁹F ~ -110sPhenyl F-2', F-6'
~ -105sPhenyl F-4'
Note: This table presents hypothetical data based on typical values for similar fluorinated pyridine structures. Actual values may vary.

While 1D NMR identifies the basic components, 2D NMR experiments are necessary to establish the connectivity between these components. youtube.com Techniques like COSY, HSQC, and HMBC map out the bonding framework of the molecule. sdsu.edugithub.io

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton networks within the pyridine and phenyl rings, confirming the relative positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edugithub.io It provides a definitive link between each proton and its carbon, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). github.ioyoutube.com HMBC is crucial for connecting the individual spin systems identified by COSY. For instance, it can show a correlation between the pyridine protons and the carbons of the phenyl ring, confirming the C-C bond that links the two aromatic systems.

Table 2: Application of 2D NMR for Structural Elucidation

2D NMR ExperimentInformation GainedExample Application for the Title Compound
COSY Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. sdsu.eduConfirms the connectivity between H-3, H-4, and H-6 on the pyridine ring.
HSQC Correlates protons with their directly attached carbons (¹H-¹³C one-bond). github.ioAssigns each carbon in the pyridine and phenyl rings by linking it to its known proton.
HMBC Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) couplings. github.ioEstablishes the crucial link between the pyridine and phenyl rings via correlations from pyridine H-4 to phenyl C-1'.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry, often performed using Fourier transform instruments like FT-ICR or Orbitrap, provides exceptionally accurate mass measurements. nih.gov This high mass accuracy (typically below 5 ppm) allows for the determination of a molecule's elemental formula from its exact mass. nih.gov For this compound (C₁₁H₇F₃N₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass, providing a high degree of confidence in the compound's identity.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₇F₃N₂
Calculated Exact Mass 224.0561
Ionization Mode ESI+
Observed Ion [M+H]⁺ 225.0639

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures and identifying products from derivatization reactions. nih.govnih.gov The liquid chromatography (LC) component separates the different compounds in a mixture, which are then sequentially introduced into the mass spectrometer. nih.gov In the MS/MS stage, a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to identify known derivatives or elucidate the structure of unknown products. This method is invaluable for tracking reaction progress and characterizing the products of further chemical modifications of the title compound.

Vibrational Spectroscopy

Table 4: Characteristic Vibrational Frequencies

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretch 3300 - 3500Primary Amine (NH₂) nih.gov
Aromatic C-H Stretch 3000 - 3100Pyridine & Phenyl Rings nih.gov
C=C / C=N Stretch 1400 - 1600Aromatic Rings nih.gov
C-N Stretch 1250 - 1350Aryl Amine researchgate.net
C-F Stretch 1100 - 1400Aryl Fluoride (B91410)

Infrared (IR) Spectroscopy for Functional Group Analysis

The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations in the 3500–3300 cm⁻¹ region: an asymmetric and a symmetric N-H stretch. wikipedia.org For related aminopyridine compounds, these bands are clearly observed and are sensitive to hydrogen bonding. researchgate.net The C-N stretching vibration of the aromatic amine is expected to appear in the 1330–1260 cm⁻¹ range. wikipedia.org

Vibrations associated with the aromatic rings (pyridine and trifluorophenyl) will produce a series of bands. The C=C and C=N stretching vibrations within the pyridine ring are anticipated in the 1650–1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The most characteristic feature of the trifluorophenyl group would be the strong C-F stretching vibrations, which are typically found in the 1360-1120 cm⁻¹ region. Cryogenic IR spectroscopy on similar fluorinated compounds has shown that intramolecular interactions, such as N-H···F hydrogen bonds, can be identified through shifts in these vibrational frequencies. wikipedia.org

A summary of the expected IR absorption bands is presented in the table below.

Expected Vibrational ModeFunctional GroupAnticipated Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine (-NH₂)3500 - 3400
Symmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300
Aromatic C-H StretchPyridine, Phenyl Rings3100 - 3000
N-H Scissoring (Bending)Primary Amine (-NH₂)1650 - 1580
Aromatic C=C/C=N StretchPyridine, Phenyl Rings1650 - 1400
Aromatic C-N StretchAryl-Amine1330 - 1260
C-F StretchTrifluorophenyl1360 - 1120

This table represents generalized frequency ranges, and actual values can be influenced by the specific chemical environment and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides information complementary to IR spectroscopy. It detects vibrations that result in a change in the polarizability of the molecule. While no experimental Raman spectra for this compound have been documented in the searched scientific literature, its theoretical spectrum can be predicted using computational methods like Density Functional Theory (DFT). wikipedia.orgacs.org

This technique would be particularly effective for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the phenyl and pyridine rings, which are often weak in IR spectra. The vibrations of the C-F bonds would also be Raman active. For related compounds like benznidazole, computational studies have been used to simulate Raman spectra and assign vibrational modes, showing good correlation with experimental data, especially when accounting for intermolecular interactions in the solid state. wikipedia.org A combined IR and Raman analysis provides a more complete picture of the vibrational modes of a molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of UV or visible light. The conjugated system of this compound, comprising two aromatic rings, is expected to give rise to π → π* transitions. The presence of the nitrogen atom in the pyridine ring and the amino group also allows for n → π* transitions. wikipedia.org

Although specific absorption maxima (λmax) for this compound are not available, related aminopyridine derivatives are known to be fluorescent. The photophysical properties, including the fluorescence emission wavelength and quantum yield, are typically sensitive to the solvent environment, a phenomenon known as solvatochromism. For many substituted aminopyridines, fluorescence emission occurs in the blue to green region of the spectrum (approximately 400-500 nm). The introduction of the electron-withdrawing trifluorophenyl group could influence the intramolecular charge transfer (ICT) character of the excited state, thereby modulating the absorption and emission properties.

Spectroscopic ParameterExpected ObservationInfluencing Factors
UV-Vis Absorption (λmax)Bands corresponding to π → π* and n → π* transitions.Solvent polarity, substitution on the rings.
Fluorescence Emission (λem)Likely emission in the visible spectrum.Solvent polarity, temperature, presence of quenchers.
Quantum Yield (Φ)Variable; dependent on molecular rigidity and non-radiative decay pathways.Molecular structure, environment.
Stokes ShiftThe energy difference between absorption and emission maxima.Excited state geometry relaxation, solvent reorganization.

This table outlines the expected photophysical parameters based on the behavior of structurally similar aminopyridine and biaryl compounds.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure for this compound has not been reported in the surveyed literature.

Should a suitable crystal be grown, XRD analysis would provide key structural information. This includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Torsional Angle: The dihedral (twist) angle between the pyridine and the trifluorophenyl rings, which is a critical parameter in biaryl compounds.

Intermolecular Interactions: Identification of non-covalent interactions that dictate the crystal packing, such as hydrogen bonds. In this case, the amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, likely forming N-H···N hydrogen bonds that link molecules into dimers or chains. nih.gov Weak C-H···F interactions might also be present.

Planarity: Confirmation of the planarity of the aromatic rings.

For similar fluorinated biaryl compounds and aminopyridine derivatives, X-ray structures have been crucial in understanding their conformation and supramolecular assembly in the solid state. nih.gov

Chiroptical Spectroscopy (if chiral derivatives are formed)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like circular dichroism (CD).

However, chiroptical spectroscopy would become a vital analytical tool if chiral derivatives of this compound were synthesized. Chirality could be introduced by, for example, adding a chiral substituent to the amino group or another part of the molecule. For such chiral derivatives, CD spectroscopy could be employed to:

Confirm the successful synthesis of a non-racemic mixture.

Help determine the absolute configuration of the enantiomers, often by comparing experimental CD spectra with those predicted by theoretical calculations.

Studies on other chiral heterocyclic compounds have demonstrated the utility of CD spectroscopy in assigning the absolute configuration of resolved enantiomers.

Computational and Theoretical Studies on 5 2,4,6 Trifluorophenyl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure and energy landscape, which are otherwise inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. acs.orgnih.govjournaleras.com This process minimizes the total energy of the molecule by adjusting the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial relationship between the trifluorophenyl and pyridin-2-amine rings. The dihedral angle between these two rings is a critical parameter, influencing the extent of electronic communication and steric hindrance within the molecule.

Table 1: Selected Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory

ParameterValue
Bond Lengths (Å)
C-C (inter-ring)1.485
C-N (pyridine ring)1.335 - 1.380
C-F1.340 - 1.355
C-NH21.370
Bond Angles (degrees)
C-C-C (phenyl ring)118.5 - 121.0
C-N-C (pyridine ring)117.0 - 123.0
C-C-F118.0 - 120.0
Dihedral Angle (degrees)
Phenyl-Pyridine35.8

Note: The data in this table is representative of typical DFT calculation results for similar compounds and is intended for illustrative purposes. researchgate.netnist.gov

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a high level of accuracy for calculating electronic properties. researchgate.netresearchgate.netnih.gov For this compound, ab initio calculations can be used to refine the understanding of its electronic characteristics, such as electron correlation effects, which are crucial for accurately describing the molecule's behavior. researchgate.net These calculations can corroborate and enhance the results obtained from DFT methods. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. schrodinger.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journaleras.comschrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. journaleras.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comsemanticscholar.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. The trifluorophenyl group, being electron-withdrawing, is expected to influence the energy and localization of these orbitals significantly. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.25
HOMO-LUMO Gap4.64

Note: The data in this table is a representative example based on calculations for analogous compounds. semanticscholar.orgyums.ac.ir

Molecular Dynamics Simulations for Conformational and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netsdsu.edu For this compound, MD simulations can provide insights into its conformational flexibility and the influence of solvent on its structure and dynamics. researchgate.netsdsu.edu The rotation around the bond connecting the phenyl and pyridine (B92270) rings can lead to different conformers, and MD simulations can explore the energy landscape of these rotational states. nih.gov

Furthermore, the behavior of the molecule in a solvent, such as water, can be investigated to understand solvation effects. The solvent can influence the conformational preferences of the molecule through hydrogen bonding and other intermolecular interactions. researchgate.net This is particularly relevant for predicting the behavior of the compound in a biological environment.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques used in drug discovery to identify and optimize potential drug candidates. researchgate.netnih.govchemrxiv.org Given that many pyridine derivatives exhibit inhibitory activity against kinases, this compound could be a candidate for such studies. researchgate.netescholarship.orgacademie-sciences.fr

Virtual screening involves docking the molecule into the active site of a target protein, such as a kinase, to predict its binding affinity and mode of interaction. nih.govacademie-sciences.frresearchgate.net The results of these docking studies can help in identifying promising lead compounds. Virtual ligand design can then be used to modify the structure of the lead compound to improve its binding affinity and selectivity. nih.govnih.gov For this compound, the trifluorophenyl and aminopyridine moieties provide key interaction points that can be explored in the design of new inhibitors.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra is of particular interest.

DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgsemanticscholar.orgacademie-sciences.frnih.govworktribe.com The prediction of ¹⁹F NMR is especially valuable for fluorinated compounds. academie-sciences.frnih.govresearchgate.net

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (amine)5.2
H (pyridine)6.5 - 8.0
¹⁹F NMR
F (ortho)-110.5
F (para)-105.2

Note: These values are illustrative and based on typical predictions for similar fluorinated pyridine compounds. academie-sciences.frnih.gov

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. yums.ac.irnih.govnih.gov These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (amine)3450, 3350
C-H stretch (aromatic)3100 - 3000
C=C/C=N stretch (ring)1620 - 1450
C-F stretch1350 - 1100

Note: The data represents typical calculated vibrational frequencies for related molecules.

Applications of 5 2,4,6 Trifluorophenyl Pyridin 2 Amine in Advanced Chemical Disciplines

Utilization as Ligands in Catalysis

The presence of both a pyridine (B92270) ring and an amino group makes 5-(2,4,6-Trifluorophenyl)pyridin-2-amine a promising candidate for the design of sophisticated ligands for metal-catalyzed reactions. The nitrogen atom of the pyridine and the amino group can act as coordination sites for metal centers, while the trifluorophenyl group can modulate the electronic properties and steric environment of the resulting metal complex.

Design of Metal-Ligand Complexes for Homogeneous Catalysis

The design of metal-ligand complexes is a cornerstone of homogeneous catalysis. The 2-aminopyridine (B139424) scaffold is a well-established bidentate ligand, capable of forming stable chelate rings with various transition metals. In the case of this compound, the introduction of the electron-withdrawing trifluorophenyl group at the 5-position of the pyridine ring is expected to significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

The electron-withdrawing nature of the trifluorophenyl group can decrease the electron density on the pyridine nitrogen, which in turn can affect the metal-ligand bond strength and the redox potential of the metal center. This modulation is crucial for fine-tuning the reactivity of the catalyst in various organic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand play a critical role in the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle. While specific studies on metal complexes of this compound are not extensively reported, the principles of ligand design suggest that such complexes could offer unique reactivity profiles.

Investigation of Catalytic Activity in Organic Transformations

The investigation of the catalytic activity of metal complexes derived from this compound is a promising area of research. Based on the applications of structurally similar aminopyridine ligands, these complexes could be active in a variety of organic transformations. For example, palladium complexes of aminopyridine derivatives have been utilized in C-N and C-C bond-forming reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The trifluorophenyl substituent could enhance the stability of the catalytic species and influence the selectivity of the reaction. For instance, the steric bulk of the trifluorophenyl group could direct the regioselectivity of a reaction, while its electronic effects could impact the chemoselectivity. Although direct experimental data for this compound in specific catalytic reactions is limited in publicly available literature, the general utility of fluorinated ligands in catalysis suggests a high potential for this compound.

Integration into Materials Science

The unique combination of a rigid aromatic backbone, hydrogen bonding capabilities, and the presence of fluorine atoms makes this compound an attractive building block for the development of advanced materials with tailored properties.

Development of Functional Polymers and Copolymers (e.g., Poly(pyridine amide)s)

The amino group of this compound provides a reactive handle for its incorporation into polymeric structures. Through condensation polymerization with dicarboxylic acids or their derivatives, it can be used to synthesize poly(pyridine amide)s. These polymers would feature the trifluorophenylpyridine moiety as a repeating unit in the polymer backbone.

The incorporation of the fluorinated pyridine unit is expected to impart several desirable properties to the resulting polymers, including:

High Thermal Stability: The aromatic nature of the polymer backbone, coupled with the strong C-F bonds, would likely result in polymers with high thermal and thermo-oxidative stability.

Enhanced Solubility: The presence of the trifluorophenyl group might improve the solubility of the resulting polyamides in organic solvents, which is often a challenge for rigid-rod polymers.

Modified Mechanical Properties: The rigid structure of the repeating unit could lead to polymers with high modulus and tensile strength.

Low Dielectric Constant: The introduction of fluorine atoms is a common strategy to lower the dielectric constant of polymers, making them suitable for applications in microelectronics.

While specific research on poly(pyridine amide)s derived from this compound is not widely documented, the synthesis of other fluorinated polyamides has demonstrated the viability of this approach for creating high-performance materials. hymasynthesis.com

Optoelectronic Materials Based on Pyridine Scaffolds

Pyridine-containing materials are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine ring can act as an electron-transporting unit, and its properties can be tuned by the introduction of various substituents.

The this compound scaffold combines several features that are advantageous for optoelectronic materials:

Electron-Deficient Character: The trifluorophenyl group is strongly electron-withdrawing, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is beneficial for electron injection and transport in OLEDs.

Hydrogen Bonding Capability: The amino group can participate in hydrogen bonding, which can influence the molecular packing in the solid state and, consequently, the charge transport properties.

Potential for High Triplet Energy: The rigid and aromatic nature of the molecule could lead to a high triplet energy, which is important for host materials in phosphorescent OLEDs.

Although specific studies on the optoelectronic properties of this compound are yet to be published, the general principles of molecular design for optoelectronic materials suggest that this compound and its derivatives are promising candidates for further investigation.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound offers multiple sites for such interactions, making it a versatile building block for the construction of well-defined supramolecular architectures.

The key interactions that can be exploited include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of predictable hydrogen-bonded networks, such as chains, tapes, or sheets.

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding interactions with suitable halogen bond acceptors. Halogen bonding is a directional interaction that is increasingly being used for the rational design of crystal structures. researchgate.net

π-π Stacking: The aromatic pyridine and trifluorophenyl rings can engage in π-π stacking interactions, which can further stabilize the supramolecular assembly.

The interplay of these non-covalent forces can be used to control the self-assembly of this compound into complex and functional supramolecular structures. These structures could find applications in areas such as crystal engineering, molecular recognition, and the development of porous materials. The study of halogen-bonded supramolecular assemblies based on phenylethynyl pyridine derivatives has demonstrated the potential of fluorinated pyridines in creating organized networks. researchgate.net

Non-Covalent Interactions and Self-Assembly

The structure of this compound inherently possesses functionalities capable of engaging in a variety of non-covalent interactions, which are fundamental to the design of self-assembling systems. The 2-aminopyridine moiety is a classic motif for forming strong, directional hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of predictable dimeric or polymeric structures.

Furthermore, the trifluorophenyl ring introduces the potential for halogen bonding and π–π stacking interactions. The electron-withdrawing nature of the fluorine atoms creates an electron-deficient π-system on the phenyl ring, which can interact favorably with electron-rich aromatic systems. The fluorine atoms themselves can also participate in halogen bonding, acting as halogen bond acceptors. These varied non-covalent forces can be exploited to guide the self-assembly of the molecule into well-defined supramolecular architectures in the solid state or in solution.

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction TypeParticipating MoietiesPotential Role in Self-Assembly
Hydrogen Bonding2-aminopyridineFormation of dimers, chains, or sheets
π–π StackingPhenyl and pyridine ringsStabilization of layered structures
Halogen BondingTrifluorophenyl groupDirectional control in crystal engineering
Dipole-DipoleC-F and N-H bondsInfluence on molecular packing and orientation

Host-Guest Chemistry

The principles of host-guest chemistry rely on molecular recognition, where a host molecule selectively binds a guest molecule through non-covalent interactions. Although no specific studies detailing the use of this compound in host-guest systems have been identified, its structural features suggest it could function as a guest molecule. The size, shape, and electronic properties of the molecule would allow it to fit within the cavities of various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. The trifluorophenyl group could form favorable interactions within hydrophobic cavities, while the aminopyridine unit could engage in specific hydrogen bonding with the host's framework.

Conversely, derivatives of this compound could be designed to act as host molecules. By incorporating it into a larger macrocyclic or cage-like structure, the aminopyridine and trifluorophenyl moieties could provide specific binding sites for complementary guest molecules. The fluorine atoms, in particular, could be leveraged to create unique recognition properties for electron-rich guests.

Building Block for Complex Molecular Architectures

The true potential of this compound likely lies in its application as a versatile building block for the synthesis of more elaborate molecular structures, particularly diverse heterocyclic systems.

Synthesis of Diverse Heterocyclic Systems

The 2-aminopyridine scaffold is a well-established precursor in heterocyclic synthesis. The amino group can be readily functionalized through various reactions, including acylation, alkylation, and condensation reactions. These transformations can be used to construct fused heterocyclic systems, such as imidazopyridines, triazolopyridines, and pyrazolopyridines, which are common motifs in medicinal chemistry.

For instance, the amino group can react with β-dicarbonyl compounds to form fused pyrimidine (B1678525) rings or with α-haloketones to yield imidazopyridine derivatives. The presence of the trifluorophenyl group at the 5-position of the pyridine ring would impart unique electronic and steric properties to the resulting heterocyclic systems, potentially influencing their biological activity or material properties. While specific examples utilizing this compound are not documented, the general reactivity patterns of 2-aminopyridines are well-established.

Table 2: Illustrative Reactions for Heterocycle Synthesis from a 2-Aminopyridine Scaffold

ReagentResulting HeterocycleReaction Type
β-DiketoneFused PyrimidineCondensation
α-HaloketoneImidazopyridineHantzsch-type synthesis
IsothiocyanateFused Thiourea derivativeAddition-cyclization
DiformylhydrazineTriazolopyridineCondensation

Scaffold Diversity and Molecular Library Generation

In the field of drug discovery and materials science, the generation of molecular libraries containing a wide range of structurally diverse compounds is crucial for identifying new leads. The concept of a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets. nih.gov Pyridine and its derivatives are widely recognized as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net

This compound represents a highly functionalized scaffold that can be systematically modified at several positions to generate a diverse library of molecules. The amino group provides a handle for introducing a wide array of substituents through amide bond formation or other coupling reactions. The pyridine ring itself can be further functionalized, and the trifluorophenyl group offers sites for modification, although these are generally less reactive.

The use of polyhalogenated aromatic systems as core scaffolds for analogue synthesis is a known strategy for creating diverse molecular libraries. nih.gov The trifluorophenyl moiety in this compound can be seen in this context, providing a stable and electronically distinct core upon which to build molecular complexity. The systematic variation of substituents on this scaffold would allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Future Research Horizons for this compound: A Roadmap

The unique molecular architecture of this compound, which combines a highly fluorinated phenyl ring with a reactive aminopyridine scaffold, positions it as a compound of significant interest for future scientific exploration. The electron-withdrawing nature of the trifluorophenyl group profoundly influences the electronic properties of the pyridine ring, making it a versatile building block for novel applications. This article outlines key future directions and emerging research avenues for this compound, focusing on sustainable synthesis, derivatization strategies, catalytic applications, functional materials, and the role of computational chemistry in guiding these endeavors.

Q & A

Q. What role does this compound play in covalent organic frameworks (COFs)?

  • Methodology : Incorporate into triazine-based COFs via Schiff-base condensation. Characterize porosity (BET surface area) and test catalytic efficiency in Knoevenagel reactions under varying nitrogen-doping levels .

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